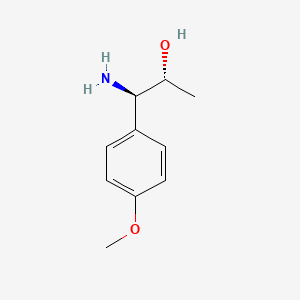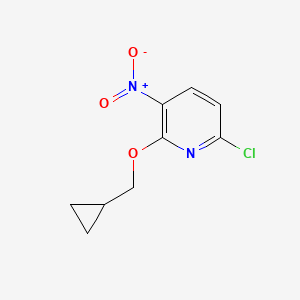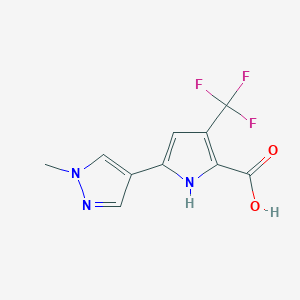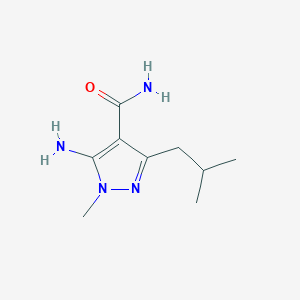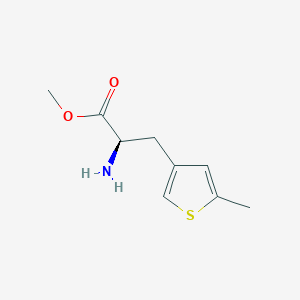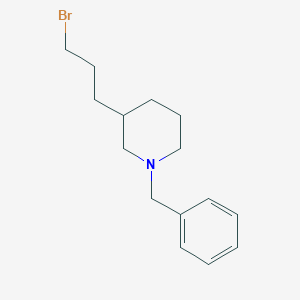
1-Benzyl-3-(3-bromopropyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(3-bromopropyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five methylene bridges and one amine bridge The compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a bromopropyl group attached to the third carbon of the piperidine ring
Preparation Methods
The synthesis of 1-Benzyl-3-(3-bromopropyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, benzyl chloride, and 3-bromopropylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Synthetic Route:
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzyl-3-(3-bromopropyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form the corresponding amines.
Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions.
Major Products: The major products formed depend on the type of reaction. For example, substitution with an amine would yield a secondary amine derivative.
Scientific Research Applications
1-Benzyl-3-(3-bromopropyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
Biological Studies: It is used in studies to understand the structure-activity relationship of piperidine derivatives and their biological effects.
Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(3-bromopropyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The benzyl group enhances its lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-Benzyl-3-(3-bromopropyl)piperidine can be compared with other piperidine derivatives such as:
1-Benzylpiperidine: Lacks the bromopropyl group and has different reactivity and biological activity.
3-(3-Bromopropyl)piperidine: Lacks the benzyl group and has different lipophilicity and membrane permeability.
Piperidine: The parent compound with no substituents, used as a basic building block in organic synthesis.
The uniqueness of this compound lies in the combination of the benzyl and bromopropyl groups, which confer specific chemical reactivity and biological activity that are not present in the simpler derivatives.
Properties
Molecular Formula |
C15H22BrN |
|---|---|
Molecular Weight |
296.25 g/mol |
IUPAC Name |
1-benzyl-3-(3-bromopropyl)piperidine |
InChI |
InChI=1S/C15H22BrN/c16-10-4-8-15-9-5-11-17(13-15)12-14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2 |
InChI Key |
CXFRCJRZDYSBDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


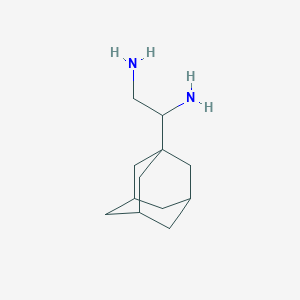
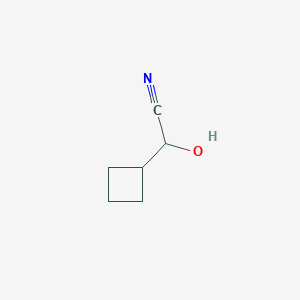
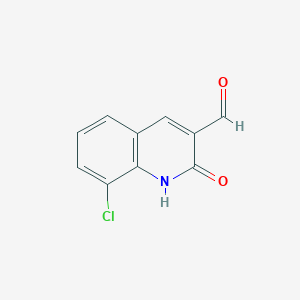

![(3aR,4S,9bS)-6-chloro-9-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13037677.png)
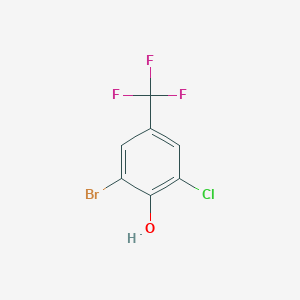
![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B13037692.png)
